molecular formula C12H14N2O2 B2511461 Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate CAS No. 358723-68-9

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate

Cat. No.: B2511461
CAS No.: 358723-68-9
M. Wt: 218.256
InChI Key: KRXJGXIYKHYTOD-PEGOPYGQSA-N
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Description

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate is a chemical compound with a complex structure that includes a hydrazinecarboxylate group and a propenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate typically involves the reaction of methyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-methyl-3-phenyl-2-propenylidene)hexadecanohydrazide
  • N-(2-(2-(1-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)tetradecanamide
  • 2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate, with the CAS number 358723-68-9, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • Structural Features : The compound features a hydrazinecarboxylate group and a propenylidene moiety, which contribute to its reactivity and biological interactions.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various biochemical pathways that may lead to its observed biological effects:

  • Target Interactions : Current research is focused on identifying specific molecular targets within cells that this compound may affect.
  • Biochemical Pathways : Understanding how this compound influences cellular pathways will be crucial for elucidating its therapeutic potential.

Biological Activities

Research has indicated several potential biological activities of this compound:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The compound is hypothesized to possess activity against various bacterial strains, potentially inhibiting their growth through interference with cellular functions.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer potential. Similar compounds have demonstrated cytotoxic effects on cancer cell lines, including:

Cell Line Effect Observed
MCF-7 (breast cancer)Inhibition of cell proliferation
SGC7901 (gastric cancer)Induction of apoptosis

These findings indicate that further studies are warranted to explore the specific effects of this compound on cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related hydrazone derivatives, providing insights into the potential applications of this compound:

  • Antitumor Activity Study : A study focusing on hydrazone derivatives found significant cytotoxicity against pancreatic and esophageal cancer cell lines. The results indicated that structural modifications could enhance the anticancer activity of these compounds .
  • Antibacterial Evaluation : Research on similar compounds revealed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong potential for therapeutic applications .
  • Mechanistic Insights : Investigations into the mode of action have shown that hydrazone derivatives can induce apoptosis in cancer cells via mitochondrial pathways, highlighting the importance of further mechanistic studies for this compound .

Properties

IUPAC Name

methyl N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-10(13-14-12(15)16-2)8-9-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,14,15)/b9-8+,13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXJGXIYKHYTOD-PEGOPYGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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